molecular formula C10H12N2O3 B12083141 Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate

Cat. No.: B12083141
M. Wt: 208.21 g/mol
InChI Key: CPMZFGSPBWICDD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate typically involves the condensation of 2-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrimidine ring to a dihydropyrimidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyrimidines.

Scientific Research Applications

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate can be compared with other pyrimidine derivatives, such as:

  • Ethyl 3-(2-chloropyrimidin-5-yl)-3-oxopropanoate
  • Ethyl 3-(2-aminopyrimidin-5-yl)-3-oxopropanoate
  • Ethyl 3-(2-hydroxypyrimidin-5-yl)-3-oxopropanoate

These compounds share a similar pyrimidine core but differ in their substituents, which can significantly influence their chemical properties and biological activities. This compound is unique due to the presence of the methyl group at the 2-position, which can affect its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-5-11-7(2)12-6-8/h5-6H,3-4H2,1-2H3

InChI Key

CPMZFGSPBWICDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=C(N=C1)C

Origin of Product

United States

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